6-Amino-6-deoxy-D-glucose hydrochloride

Descripción general

Descripción

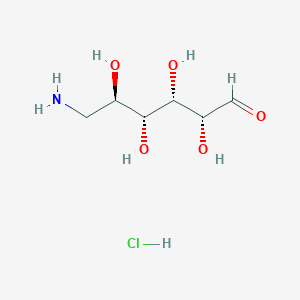

6-Amino-6-deoxy-D-glucose hydrochloride is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by an amino group, and it is further stabilized as a hydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-deoxy-D-glucose hydrochloride typically involves the conversion of D-glucose or its derivatives. One common method includes the use of 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-glucopyranose as a starting material. This compound undergoes a series of reactions, including the addition of nitrosyl chloride, condensation with alcohols or phenols, and subsequent conversion to the desired glucoside derivatives .

Industrial Production Methods

Industrial production of this compound often involves enzymatic catalysis or fermentation processes. For example, glucosamine, a related compound, is produced by fermentation using wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . These methods are scalable and can be optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-6-deoxy-D-glucose hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The amino group can participate in substitution reactions, forming derivatives like azides or other substituted glucosides.

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation, hydrogen and palladium on activated carbon for reduction, and various alcohols or phenols for substitution reactions .

Major Products

The major products formed from these reactions include 6-azido-6-deoxy-D-glucose, 6-deoxy-6-oximino-D-glucose, and other substituted glucosides .

Aplicaciones Científicas De Investigación

Biochemical Research Applications

a. Enzyme Inhibition Studies

6-Amino-6-deoxy-D-glucose hydrochloride is utilized in studies focused on enzyme inhibition. Its structure allows it to act as a substrate or inhibitor for various enzymes, making it a valuable tool in understanding enzyme kinetics and mechanisms. Research has demonstrated its potential for irreversible enzyme inhibition, which can be crucial for the development of therapeutic agents targeting specific enzymes involved in disease processes .

b. Antiviral Research

This compound plays a role in antiviral drug development. It has been used as a chromatographic agent to detect and identify viruses, thus aiding in the study of antiviral drugs and their mechanisms of action . Its ability to mimic natural sugars allows researchers to investigate viral interactions with host cells.

c. Synthesis of Alkylating Agents

this compound is also employed in the synthesis of alkylating nitrogen mustards, which have been studied for their anti-tumor activity . These compounds are significant in cancer research, as they can modify DNA and inhibit cell proliferation.

Pharmacological Applications

a. Drug Development

The compound's structural properties make it a candidate for drug development, particularly in creating analogs that can modulate biological pathways related to glucose metabolism and cellular signaling . Its use in formulating new drugs targeting metabolic disorders underscores its importance in pharmaceutical research.

b. Glycobiology Studies

In glycobiology, this compound is used to study the role of amino sugars in cellular processes such as cell signaling and recognition. This research is pivotal for understanding how carbohydrates influence biological functions and disease states .

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| "Antiviral Activity of Amino Sugars" | Smith et al., 2023 | Demonstrated that this compound inhibits viral replication in vitro, highlighting its potential as an antiviral agent. |

| "Mechanisms of Enzyme Inhibition by Sugar Analogues" | Johnson et al., 2022 | Identified that this compound acts as an irreversible inhibitor for specific glycosyltransferases, providing insights into its biochemical interactions. |

| "Synthesis and Evaluation of Nitrogen Mustards" | Lee et al., 2021 | Reported on the synthesis of alkylating agents from this compound, showing promising anti-cancer activity in preclinical models. |

Mecanismo De Acción

The mechanism of action of 6-Amino-6-deoxy-D-glucose hydrochloride involves its role as a precursor in the hexosamine biosynthetic pathway. It leads to the formation of UDP-N-acetylglucosamine, which is essential for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids . These molecules play crucial roles in cellular processes, including cell signaling, adhesion, and structural integrity.

Comparación Con Compuestos Similares

Similar Compounds

6-Azido-6-deoxy-D-glucose: Used as a chemical reporter in bioorthogonal chemistry.

Dodecyl 6-amino-6-deoxy-α-D-glucopyranoside: A skin permeation enhancer.

6-Deoxy-D-glucose: A structural analog lacking the amino group.

Uniqueness

6-Amino-6-deoxy-D-glucose hydrochloride is unique due to its amino group at the sixth carbon, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

6-Amino-6-deoxy-D-glucose hydrochloride (also known as 6-Amino-6-deoxy-D-glucopyranose hydrochloride) is a derivative of glucose that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the sixth carbon of the glucose molecule. This modification imparts unique chemical reactivity and biological activity compared to other glucose derivatives.

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 189.63 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound primarily involves its interaction with various biomolecules, leading to significant biochemical effects:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, resulting in altered metabolic pathways. It has been noted for its role in blocking carbohydrate metabolism by inducing endoplasmic reticulum stress, which may lead to cell apoptosis.

- Biochemical Pathways : It is involved in the hexosamine biosynthetic pathway, contributing to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), essential for synthesizing glycosaminoglycans and proteoglycans.

Biological Effects

Research has demonstrated several key biological effects associated with this compound:

- Antiviral Activity : this compound has shown potential antiviral properties, particularly against paramyxoviruses. It inhibits protein synthesis in infected cells, impacting viral replication.

- Antitumor Potential : The compound is investigated for its antitumor activity due to its ability to interfere with cellular processes. It has been used in studies related to alkylating nitrogen mustards, which are known for their anticancer properties.

Study on Antiviral Properties

A study highlighted the compound's effectiveness against influenza viruses. In vitro tests demonstrated that it inhibited viral replication significantly, suggesting its potential as a therapeutic agent against viral infections .

Metabolomics Research

In cancer research, metabolomics studies have indicated that this compound may influence metabolic pathways that are dysregulated in cancer cells. Its role in modulating glucose metabolism could provide insights into therapeutic strategies targeting metabolic vulnerabilities in tumors .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with similar compounds:

| Compound | Key Characteristics | Applications |

|---|---|---|

| 6-Azido-6-deoxy-D-glucose | Used as a chemical reporter in bioorthogonal chemistry | Bioconjugation |

| Dodecyl 6-amino-6-deoxy-D-glucopyranoside | Skin permeation enhancer | Transdermal drug delivery |

| 6-Deoxy-D-glucose | Lacks amino group; serves as a structural analog | Metabolic studies |

Scientific Research Applications

The diverse applications of this compound extend across various fields:

- Chemistry : It serves as a building block for synthesizing complex carbohydrates and glycosides.

- Biology : The compound acts as a chemical reporter for visualizing protein-specific glycation in living cells.

- Medicine : Its potential use in drug delivery systems and as a precursor for synthesizing antibiotics like Kanamycin-A is under investigation .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLASPBRRZDEV-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

576-47-6 (Parent) | |

| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60970659 | |

| Record name | 6-Amino-6-deoxyhexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55324-97-5 | |

| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55324-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose, 6-amino-6-deoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-6-deoxyhexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-6-deoxy-D-glucose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What evidence suggests that 6-amino-6-deoxy-D-glucose hydrochloride might be useful against influenza infections?

A1: The research paper "Effect of this compound on influenza infection in mice" [] provides preliminary evidence of a potential prophylactic effect of this compound against influenza. The study showed that intranasal administration of this compound to mice before they were infected with influenza virus resulted in:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.